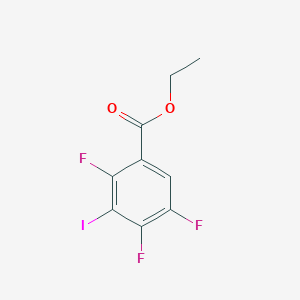

Ethyl 2,4,5-trifluoro-3-iodobenzoate

Description

General Overview of Halogenated Benzoate (B1203000) Esters in Chemical Research

Halogenated benzoate esters are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylate ester group, with one or more hydrogen atoms on the ring replaced by halogens (fluorine, chlorine, bromine, or iodine). These compounds serve as crucial intermediates and building blocks in a wide array of chemical transformations. organic-chemistry.orgacs.org The presence and type of halogen significantly influence the reactivity of the aromatic ring and the ester functionality.

In synthetic organic chemistry, halogenated benzoate esters are utilized in various reactions. For instance, they can act as precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. google.comncert.nic.inmdpi.com The halogen atoms can serve as leaving groups in nucleophilic aromatic substitution reactions or as reactive sites for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. wikipedia.org Furthermore, the electronic properties conferred by the halogens can influence the regioselectivity of subsequent reactions on the aromatic ring. Research has also explored their use as photosensitization catalysts and in decarboxylation processes. acs.org The ester group itself can be readily hydrolyzed, reduced, or converted to other functional groups, adding to the synthetic utility of these molecules. organic-chemistry.org

Significance of Trifluorinated and Iodo-Substituted Aromatic Systems

The incorporation of fluorine atoms into aromatic systems imparts unique physicochemical properties to molecules. The trifluoromethyl (CF3) group, in particular, is highly valued in medicinal chemistry and materials science. mdpi.combohrium.comnih.gov Its strong electron-withdrawing nature and high metabolic stability can significantly enhance the biological activity, lipophilicity, and pharmacokinetic profiles of drug candidates. mdpi.comresearchgate.net Introducing a trifluoromethyl group can improve a molecule's resistance to metabolic degradation, thereby extending its half-life. mdpi.com Fluorinated aromatic compounds are integral to the development of numerous pharmaceuticals, including anticancer and antimicrobial agents, as well as advanced materials. nih.govresearchgate.net

Similarly, iodo-substituted aromatic systems are of great importance in organic synthesis. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoarenes highly reactive and thus valuable synthetic intermediates. wikipedia.org They are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. mdpi.com This reactivity allows for the construction of complex molecular architectures from simpler, iodinated precursors. mdpi.comnih.govresearchgate.net Direct iodination and deprotometalation-iodolysis are common strategies for introducing iodine onto aromatic rings. mdpi.com Iodinated organic compounds are also used as contrast agents in medical imaging. researchgate.net

Research Context for Ethyl 2,4,5-trifluoro-3-iodobenzoate

This compound emerges as a compound of interest at the intersection of fluorinated and iodinated aromatic chemistry. Its structure combines the advantageous properties of a trifluorinated ring with the synthetic versatility of an iodo-substituent, all appended to a modifiable ethyl benzoate scaffold. This specific arrangement of functional groups makes it a highly useful intermediate for synthesizing complex, polyfunctionalized aromatic compounds.

The trifluoro substitution pattern is known to influence the electronic environment of the aromatic ring, which can direct the regioselectivity of further chemical modifications. The iodine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of a wide range of substituents at a specific position. The ethyl ester group can be readily converted into other functionalities, such as carboxylic acids, amides, or alcohols, further expanding its synthetic potential. Researchers utilize such polyhalogenated intermediates to construct novel molecular frameworks for applications in drug discovery, agrochemicals, and materials science, where fine-tuning of molecular properties is critical. mdpi.commdpi.com

Properties of this compound

| Property | Value |

| CAS Number | 203916-66-9 |

| Molecular Formula | C₉H₆F₃IO₂ |

| Molecular Weight | 349.04 g/mol |

| Appearance | White to off-white solid |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4,5-trifluoro-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLZYHDOLNPPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1F)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593135 | |

| Record name | Ethyl 2,4,5-trifluoro-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203916-66-9 | |

| Record name | Ethyl 2,4,5-trifluoro-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,4,5 Trifluoro 3 Iodobenzoate

Optimization of Reaction Conditions and Yields in Ethyl 2,4,5-trifluoro-3-iodobenzoate Synthesis

A plausible synthetic pathway commences with the synthesis of 2,4,5-trifluorobenzoic acid. One advanced method involves a Grignard exchange reaction of 2,4,5-trifluorobromobenzene with a Grignard reagent like ethylmagnesium bromide, followed by carboxylation with carbon dioxide. scbt.com This process has been successfully adapted to continuous flow microreactors, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time, thereby maximizing yield and safety. scbt.com

The subsequent step is the esterification of 2,4,5-trifluorobenzoic acid to yield Ethyl 2,4,5-trifluorobenzoate. This is typically an acid-catalyzed reaction with ethanol (B145695). Key parameters to optimize include the choice of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), the ratio of ethanol to the benzoic acid derivative, reaction temperature, and the method of water removal to drive the equilibrium towards the product.

The final and most challenging step is the regioselective iodination of the electron-deficient aromatic ring at the C-3 position. Direct iodination of aromatic compounds often requires an oxidizing agent to generate a more potent electrophilic iodine species (I+). orgoreview.comlibretexts.org The reaction between molecular iodine and an aromatic ring is often reversible, and the hydrogen iodide (HI) byproduct can reduce the iodinated product back to the starting material. testbook.com Therefore, the presence of a strong oxidizing agent like nitric acid or hydrogen peroxide is crucial to consume the HI and ensure the reaction proceeds to completion. orgoreview.comtestbook.com For a substrate like Ethyl 2,4,5-trifluorobenzoate, the reaction conditions must be carefully controlled to ensure the iodine is introduced specifically at the C-3 position, navigating the complex directing effects of the three fluorine atoms and the ethyl ester group. A patented process for the similar compound 2,3,4-trifluoro-5-iodobenzoic acid demonstrates that high regioselectivity can be achieved by performing the direct iodination in the presence of an oxidizing agent. google.com

Optimization of this iodination step would involve screening various combinations of iodinating agents (e.g., iodine, N-iodosuccinimide), oxidizing agents (e.g., nitric acid, periodic acid, hydrogen peroxide), solvents (e.g., sulfuric acid, acetic acid), and temperatures to maximize the yield of the desired 3-iodo isomer while minimizing the formation of byproducts.

The following interactive table illustrates a hypothetical optimization study for the iodination step, showcasing how varying conditions can influence reaction outcomes.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 3-iodo isomer (%) |

| 1 | Nitric Acid | Sulfuric Acid | 25 | 12 | 65 |

| 2 | Nitric Acid | Sulfuric Acid | 50 | 6 | 78 |

| 3 | Periodic Acid | Acetic Acid | 80 | 8 | 72 |

| 4 | Hydrogen Peroxide | Sulfuric Acid | 25 | 24 | 55 |

| 5 | Nitric Acid | Acetic Acid | 50 | 6 | 68 |

This table is for illustrative purposes and represents a typical optimization workflow.

Reactivity and Derivatization of Ethyl 2,4,5 Trifluoro 3 Iodobenzoate

Reactivity of the Aromatic Carbon-Iodine Bond in Cross-Coupling Reactions

The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This high reactivity allows for selective transformations at the iodo-substituted position while preserving the carbon-fluorine bonds.

Suzuki-Miyaura Coupling Investigations with Ethyl 2,4,5-trifluoro-3-iodobenzoate

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. nih.govnih.gov Given the high reactivity of the C-I bond, this compound is expected to readily participate in Suzuki-Miyaura coupling reactions. A typical reaction would involve a palladium catalyst, a base, and an aryl or vinyl boronic acid or ester. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. nih.gov The electron-withdrawing nature of the fluorine atoms and the ethyl ester group on the aromatic ring would likely enhance the rate of the initial oxidative addition step.

Table 1: Predicted Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Predicted Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl 2,4,5-trifluoro-3-phenylbenzoate |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Ethyl 2,4,5-trifluoro-3-(4-methoxyphenyl)benzoate |

Sonogashira Coupling Exploitations of this compound

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.gov The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation. The reaction is generally carried out under mild conditions with an amine base. libretexts.orgorganic-chemistry.org The resulting arylalkyne products are valuable intermediates in the synthesis of more complex molecules. libretexts.org

Table 2: Predicted Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Predicted Product |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Ethyl 2,4,5-trifluoro-3-(phenylethynyl)benzoate |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Ethyl 2,4,5-trifluoro-3-((trimethylsilyl)ethynyl)benzoate |

Stille and Negishi Coupling Applications of the Iodo-Functionality

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orguwindsor.ca The C-I bond of this compound would be the reactive site in such a transformation. This reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgnobelprize.org Similar to other cross-coupling reactions, the C-I bond of the title compound would be expected to undergo facile oxidative addition to the metal center, initiating the catalytic cycle. organic-chemistry.orgmit.edu

Table 3: Predicted Stille and Negishi Couplings of this compound

| Coupling Type | Organometallic Reagent | Catalyst | Predicted Product |

|---|---|---|---|

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Ethyl 2,4,5-trifluoro-3-vinylbenzoate |

Other Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

The reactivity of the C-I bond in this compound also lends itself to other important transformations. For instance, Buchwald-Hartwig amination would allow for the formation of a carbon-nitrogen bond by reacting the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. This would provide access to novel aniline (B41778) derivatives.

Furthermore, carbon-heteroatom bond formation reactions, such as the synthesis of aryl ethers (C-O coupling) and aryl sulfides (C-S coupling), could be envisioned. nih.govlibretexts.org These reactions are typically catalyzed by copper or palladium complexes. nih.govmdpi.com

Reactivity of the Aromatic Carbon-Fluorine Bonds in this compound

Nucleophilic Aromatic Substitution (SNAr) Studies on Fluorinated Arenes

Polyfluorinated aromatic compounds are known to undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a fluorine atom. nih.govrsc.org The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring. In this compound, the three fluorine atoms and the ethyl ester group are strong electron-withdrawing groups, making the aromatic ring highly susceptible to nucleophilic attack.

The position of nucleophilic attack is directed by the activating groups. Generally, substitution occurs at the positions para or ortho to the strongest activating group. In this molecule, the fluorine at the C-4 position is para to the ester group, and the fluorine at the C-2 position is ortho to the ester group, making these sites likely targets for nucleophilic attack. The iodine at C-3 would also influence the regioselectivity.

Table 4: Predicted Nucleophilic Aromatic Substitution (SNAr) on this compound

| Entry | Nucleophile | Solvent | Predicted Major Product(s) |

|---|---|---|---|

| 1 | Sodium methoxide | Methanol (B129727) | Ethyl 2,5-difluoro-3-iodo-4-methoxybenzoate and/or Ethyl 4,5-difluoro-3-iodo-2-methoxybenzoate |

| 2 | Ammonia | DMSO | Ethyl 4-amino-2,5-difluoro-3-iodobenzoate and/or Ethyl 2-amino-4,5-difluoro-3-iodobenzoate |

Directed Carbon-Fluorine Bond Activation Strategies

The activation of carbon-fluorine (C-F) bonds is a challenging yet highly sought-after transformation in organic chemistry due to the high bond dissociation energy of the C-F bond. In polyfluoroarenes like this compound, the presence of multiple fluorine atoms makes the aromatic ring susceptible to nucleophilic attack. However, achieving regioselective C-F bond functionalization often requires specific strategies.

Directed C-F bond activation is a powerful approach where a pre-existing functional group on the substrate guides a catalyst to a specific C-F bond, typically in the ortho position. While specific studies detailing directed C-F activation on this compound are not extensively documented in the provided results, general principles suggest that the ester group could potentially act as a directing group. Transition-metal catalysts, particularly those based on palladium, nickel, or cobalt, are often employed for such transformations. researchgate.net These catalysts can coordinate to the carbonyl oxygen of the ester group, bringing the metal center in proximity to the C-F bond at the C-2 position, thereby facilitating its cleavage and subsequent functionalization.

The general mechanism for such a directed activation often involves the formation of a metallacyclic intermediate. nih.gov For instance, a palladium(0) catalyst could oxidatively add to the C-F bond, facilitated by the coordination of the ester. This would be followed by reaction with a coupling partner and reductive elimination to furnish the functionalized product. The reactivity of C-F bonds in polyfluoroarenes is also influenced by the electronic environment; electron-withdrawing groups enhance the susceptibility of the ring to nucleophilic attack, which can be a competing or complementary pathway to metal-catalyzed activation. researchgate.net

Transformations of the Ester Functional Group

The ethyl ester group in this compound is a versatile handle for various chemical modifications, allowing for the synthesis of a range of derivatives.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2,4,5-trifluoro-3-iodobenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis : This is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid. chemguide.co.uk The equilibrium can be shifted towards the products by using a large excess of aqueous acid. libretexts.org

Base-catalyzed hydrolysis (saponification) : This is an irreversible process that involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgchemguide.co.uk The reaction yields the carboxylate salt (e.g., sodium 2,4,5-trifluoro-3-iodobenzoate) and ethanol (B145695). Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to afford the free carboxylic acid. chemguide.co.uk This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

The general scheme for the hydrolysis is as follows: Acid Hydrolysis: C₂H₅O₂C-C₆HF₃I + H₂O ⇌ HO₂C-C₆HF₃I + C₂H₅OH Base Hydrolysis:

C₂H₅O₂C-C₆HF₃I + NaOH → NaO₂C-C₆HF₃I + C₂H₅OH

NaO₂C-C₆HF₃I + HCl → HO₂C-C₆HF₃I + NaCl

The ester functional group can be reduced to a primary alcohol, yielding (2,4,5-trifluoro-3-iodophenyl)methanol. This transformation requires the use of strong reducing agents capable of reducing carboxylic acid derivatives. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H).

The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the reducing agent. The general reaction is:

C₂H₅O₂C-C₆HF₃I + [H] → HOCH₂-C₆HF₃I

Careful control of reaction conditions is necessary to avoid potential side reactions, such as the reduction of the carbon-iodine bond, although the C-I bond is generally less reactive towards hydridic reducing agents than the ester group.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. researchgate.net This reaction is typically catalyzed by an acid or a base.

Acid-catalyzed transesterification: A proton source protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by another alcohol (R'OH). Base-catalyzed transesterification: A base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile (R'O⁻), which then attacks the ester's carbonyl carbon.

While specific transesterification studies on this compound are not detailed in the search results, the principles of transesterification are well-established. mdpi.comresearchgate.net For example, reacting this compound with methanol in the presence of a catalyst like Amberlyst-15 (a solid acid catalyst) would be expected to yield mthis compound and ethanol. researchgate.net The reaction is an equilibrium process, and driving it to completion often involves using the incoming alcohol as the solvent or removing the displaced alcohol (ethanol in this case) from the reaction mixture.

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺ or 1. NaOH, H₂O 2. H₃O⁺ | 2,4,5-Trifluoro-3-iodobenzoic acid |

| Reduction | 1. LiAlH₄, THF 2. H₂O | (2,4,5-Trifluoro-3-iodophenyl)methanol |

| Transesterification | R'OH, Acid or Base catalyst | Mthis compound |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity is a critical aspect of the reactivity of this compound, particularly in cross-coupling reactions where multiple reactive sites exist. The molecule possesses a C-I bond and three C-F bonds, all of which can potentially undergo oxidative addition to a transition metal catalyst.

In palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, the reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl > C-F. Therefore, the C-I bond in this compound is expected to be the most reactive site, allowing for selective functionalization at the C-3 position. For instance, a Suzuki coupling with an arylboronic acid would be expected to yield an ethyl 3-aryl-2,4,5-trifluorobenzoate, leaving the C-F bonds intact. nih.govrsc.org

The regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. ias.ac.in While the C-I bond is inherently more reactive, specific catalytic systems can be designed to target C-F bonds. However, without specific directing effects, activating a C-F bond in the presence of a C-I bond is challenging.

Stereoselectivity is generally not a factor in reactions involving the aromatic ring of this compound unless a chiral center is introduced in a side chain or a substituent. In reactions involving the ester group, such as reduction or addition of organometallic reagents, stereoselectivity is not relevant unless a chiral reagent or catalyst is used. However, in potential derivatization reactions that create stereocenters, such as the stereospecific cross-coupling of a derivative, the principles of stereocontrol would apply. nih.govbristol.ac.uk

Mechanistic Insights into Key Reactions of this compound

The mechanisms of the key reactions of this compound are based on well-established principles of organic chemistry.

Ester Hydrolysis: The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Proton transfer and subsequent elimination of ethanol yield the carboxylic acid. chemguide.co.uk Base-catalyzed hydrolysis (saponification) proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate eliminates the ethoxide ion, which then deprotonates the newly formed carboxylic acid in an irreversible step to yield the carboxylate salt and ethanol. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki Coupling): The catalytic cycle for a palladium-catalyzed Suzuki coupling at the C-I bond would typically involve:

Oxidative Addition: A Pd(0) complex oxidatively adds to the C-I bond to form a Pd(II) intermediate.

Transmetalation: The organoborane reagent (in the presence of a base) transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond. bristol.ac.uk

C-F Bond Activation: The mechanism of transition-metal-catalyzed C-F activation is more complex and can proceed through several pathways. researchgate.net With a directing group, it often involves the formation of a cyclometalated intermediate that facilitates the cleavage of the ortho C-F bond. researchgate.net In the absence of a directing group, oxidative addition of a low-valent metal to the C-F bond can occur, though this is thermodynamically less favorable than for other halogens. nih.gov Mechanistic studies often employ techniques like kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise reaction pathways. nih.gov

Applications of Ethyl 2,4,5 Trifluoro 3 Iodobenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Fluorinated Aromatic Compounds

The presence of an iodine atom on the aromatic ring of Ethyl 2,4,5-trifluoro-3-iodobenzoate makes it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex fluorinated aromatic compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov

The iodine atom can be readily displaced through well-established palladium-catalyzed reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.

These transformations enable the synthesis of a wide array of substituted trifluorobenzoates, which can be further modified at the ester group. The resulting highly substituted, fluorinated aromatics are key structural motifs in many biologically active compounds. researchgate.net

| Reactant Type | Coupling Reaction | Resulting Compound Class |

|---|---|---|

| Arylboronic Acid | Suzuki | Fluorinated Biphenyls |

| Terminal Alkyne | Sonogashira | Fluorinated Phenylacetylenes |

| Amine | Buchwald-Hartwig | Fluorinated Anilines |

| Alkene | Heck | Fluorinated Stilbenes |

Building Block for Complex Polycyclic Structures

The strategic positioning of functional groups in this compound facilitates its use as a foundational building block for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and related fused ring systems. Through sequential cross-coupling and cyclization reactions, intricate molecular architectures can be constructed.

For instance, a Sonogashira coupling can introduce an alkyne substituent at the iodine position. Subsequent intramolecular cyclization, potentially involving the ester group (or the corresponding carboxylic acid after hydrolysis), can lead to the formation of fluorinated isocoumarins or other polycyclic lactones. acs.org Similarly, introducing a suitably functionalized group via Suzuki coupling can set the stage for intramolecular Heck reactions or other cyclization cascades to build additional rings onto the trifluorobenzoyl core. This approach provides access to novel, fluorine-containing scaffolds for exploration in various fields of chemical research.

| Synthetic Strategy | Resulting Polycyclic System |

|---|---|

| Sonogashira Coupling followed by Intramolecular Cyclization | Fluorinated Isocoumarins |

| Suzuki Coupling followed by Intramolecular Dehydrohalogenation | Fluorinated Fluorenones |

| Stille Coupling with an appropriate organotin reagent followed by Cyclization | Fluorinated Phenanthrenes |

Role in the Elaboration of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast majority of pharmaceuticals containing at least one heterocyclic ring. nih.gov this compound is an ideal starting material for the synthesis of fluorinated heterocyclic systems.

The iodine and ester functionalities can be manipulated to construct a variety of heterocyclic rings. For example:

Synthesis of Benzofurans: A Sonogashira coupling to introduce an alkyne, followed by the introduction of a hydroxyl group and subsequent cyclization, can yield substituted benzofurans.

Synthesis of Quinolones: Nucleophilic aromatic substitution of one of the fluorine atoms (activated by the other electron-withdrawing groups) or transformation of the existing groups can initiate the formation of the quinolone core, a privileged structure in drug discovery.

Synthesis of Thiophene-fused systems: Palladium-catalyzed coupling with a thiol-containing reactant can be the initial step towards building fluorinated benzothiophenes. beilstein-journals.org

The ability to build these important heterocyclic scaffolds with a specific fluorination pattern is highly valuable for developing new therapeutic agents.

| Target Heterocycle | Key Reactions |

|---|---|

| Fluorinated Benzofurans | Sonogashira coupling, Cyclization |

| Fluorinated Quinolones | Buchwald-Hartwig amination, Intramolecular cyclization |

| Fluorinated Benzothiophenes | Ullmann condensation, Cyclization |

| Fluorinated Indoles | Larock Indole Synthesis |

Utility in the Preparation of Specialized Reagents and Ligands

The unique electronic and steric properties of the 2,4,5-trifluoro-3-iodophenyl group make this compound a useful precursor for specialized chemical reagents and ligands for catalysis.

One significant application is in the synthesis of diaryliodonium salts. researchgate.net By reacting with another aromatic compound under oxidizing conditions, the iodo-group can be converted into a diaryliodonium moiety. These hypervalent iodine compounds are highly effective and environmentally friendly arylating reagents, capable of transferring an aryl group under mild conditions. researchgate.net

Furthermore, the compound can be elaborated into sophisticated ligands for transition metal catalysis. For example, conversion of the iodo-group into a phosphine moiety would yield a fluorinated phosphine ligand. The strong electron-withdrawing effect of the fluorine atoms can significantly modulate the electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability in various chemical transformations.

| Reagent/Ligand Class | Key Functional Group | Potential Application |

|---|---|---|

| Diaryliodonium Salts | Iodonium(III) center | Electrophilic Arylating Agents |

| Fluorinated Phosphine Ligands | Phosphorus(III) center | Transition Metal Catalysis |

| Chiral Ligands | Incorporation of chiral auxiliaries | Asymmetric Catalysis |

Contributions to the Synthesis of Compounds for Materials Science Research

Fluorinated organic materials are of great interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic and optical characteristics. mdpi.com this compound serves as a valuable building block for creating novel materials.

By employing cross-coupling reactions, the trifluorobenzoyl core can be incorporated into larger, conjugated systems. These materials could find applications in:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where the fluorine atoms help to tune the energy levels (HOMO/LUMO) and improve device stability.

Liquid Crystals: The rigid, rod-like shape and high polarity imparted by the fluorine atoms can be advantageous for designing new liquid crystalline materials.

Fluoropolymers: After suitable modification, the molecule could be used as a monomer for the synthesis of specialty polymers with high-performance characteristics.

The ability to precisely install a trifluorinated phenyl unit allows for the fine-tuning of the properties of the resulting materials.

| Material Type | Target Property | Synthetic Approach |

|---|---|---|

| OLED Materials | Tuned energy levels, stability | Suzuki/Stille coupling to form conjugated oligomers |

| Liquid Crystals | Mesophase stability, high dipole moment | Esterification with mesogenic alcohols |

| Specialty Polymers | Thermal stability, hydrophobicity | Conversion to a polymerizable monomer |

Application in Agrochemical and Veterinary Research

The incorporation of fluorine is a well-established strategy in the design of modern agrochemicals and veterinary medicines. nih.gov Fluorine atoms can enhance the biological activity, metabolic stability, and transport properties of active ingredients. The trifluorinated scaffold of this compound is therefore a highly attractive starting point for the discovery of new active compounds.

By applying the synthetic methodologies described previously (e.g., cross-coupling and heterocycle formation), a diverse library of compounds can be generated for biological screening. The core structure could be elaborated into new classes of:

Herbicides: Many commercial herbicides feature fluorinated aromatic rings.

Insecticides: The scaffold could be used to develop new insecticides with novel modes of action.

Fungicides: Fluorinated compounds are widely used to combat fungal pathogens in crops.

The specific substitution pattern of this compound provides a unique chemical space for the development of next-generation agrochemical and veterinary products.

| Application Area | Potential Compound Class | Rationale |

|---|---|---|

| Agrochemical | Fluorinated Pyridine Herbicides | Established toxophore with enhanced properties |

| Agrochemical | Phenylpyrazole Insecticides | Incorporation into a known insecticidal scaffold |

| Veterinary | Fluorinated Antiparasitics | Improved efficacy and pharmacokinetics |

Spectroscopic Characterization Methodologies for Ethyl 2,4,5 Trifluoro 3 Iodobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For Ethyl 2,4,5-trifluoro-3-iodobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, would provide a complete picture of its structure.

Proton (¹H) NMR Studies of this compound

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group protons. Due to the substitution pattern of the benzene (B151609) ring, there are no aromatic protons. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) (-CH₂-) protons are anticipated to appear as a quartet due to coupling with the adjacent methyl (-CH₃) protons. The methyl protons, in turn, will be split into a triplet by the methylene protons. The chemical shifts for these protons can be estimated based on data for similar ethyl esters, such as ethyl benzoate (B1203000). nih.govchemicalbook.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂- | ~4.4 | Quartet (q) | ~7.1 |

| -CH₃- | ~1.4 | Triplet (t) | ~7.1 |

These are predicted values based on analogous compounds.

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum will reveal all the unique carbon environments in the molecule. This includes the carbons of the ethyl group and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (fluorine, iodine, and the ethyl ester group). The carbon directly attached to the iodine atom is expected to be shifted to a lower field, while the carbons bonded to the highly electronegative fluorine atoms will also experience characteristic shifts. Data from related iodinated and fluorinated benzoates aid in these predictions. walisongo.ac.idrsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-I | ~92 |

| C-F (C2) | ~158 (with C-F coupling) |

| C-F (C4) | ~155 (with C-F coupling) |

| C-F (C5) | ~148 (with C-F coupling) |

| C-COOEt | ~130 |

| -CH₂- | ~62 |

| -CH₃- | ~14 |

These are predicted values based on analogous compounds and established substituent effects.

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is a powerful tool for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org For this compound, three distinct signals are expected, one for each fluorine atom, as they are in different chemical environments. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide crucial information about the substitution pattern on the aromatic ring. The chemical shifts are typically reported relative to a standard like CFCl₃. orgchemboulder.com The presence of multiple fluorine atoms will likely result in complex splitting patterns due to spin-spin coupling between them.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |

| F at C2 | -110 to -120 | Doublet of doublets |

| F at C4 | -125 to -135 | Doublet of doublets |

| F at C5 | -140 to -150 | Doublet of doublets |

These are predicted values based on the analysis of various fluorinated aromatic compounds. thermofisher.comresearchgate.net

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the ¹H signals of the ethyl group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons of the aromatic ring by correlating them with the protons of the ethyl group. For example, the methylene protons would show a correlation to the carbonyl carbon and the aromatic carbon attached to the ester group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds, and the C-F bonds, as well as vibrations of the aromatic ring.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | 1720 - 1740 |

| C-O Stretch (Ester) | 1250 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-I Stretch | 500 - 600 |

These are predicted values based on general IR correlation tables and data for similar compounds. orgchemboulder.comlibretexts.orgopenstax.org The C-F and C-I stretching vibrations are often found in the fingerprint region and can be complex.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can help in structural elucidation.

For this compound, the molecular ion peak [M]⁺ would be observed at its calculated molecular weight. The presence of iodine would give a characteristic isotopic pattern. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement. youtube.com The fragmentation of the aromatic ring would also produce characteristic ions.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 355.95 |

| [M - OCH₂CH₃]⁺ | Loss of ethoxy group | 310.94 |

| [M - C₂H₄]⁺ | Loss of ethylene (McLafferty rearrangement) | 327.94 |

| [C₇HF₃IO]⁺ | Acylium ion after loss of ethoxy group | 302.93 |

These are predicted m/z values for the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Elucidation

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be deduced, leading to a complete and precise molecular structure.

Despite the utility of this technique, a thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and the broader scientific literature reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles for this specific compound cannot be reported at this time.

Similarly, there is a lack of published crystallographic data for closely related derivatives that maintain the core 2,4,5-trifluoro-3-iodobenzoyl structure. While the CSD and scientific journals contain data for a vast number of halogenated benzoic acid esters, none correspond directly to the substitution pattern of the title compound or its immediate derivatives.

For illustrative purposes, the table below indicates the type of data that would be generated from a successful X-ray crystallographic analysis. The values presented are hypothetical and serve only to demonstrate the format of such data.

Table 1: Hypothetical Crystallographic Data for this compound

This table is for illustrative purposes only, as no published data is currently available.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₆F₃IO₂ |

| Formula Weight | 334.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1221.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.819 |

| R-factor (%) | 4.5 |

The detailed research findings that would be derived from such data would include precise measurements of the C-I, C-F, C=O, and C-O bond lengths, as well as the torsion angles describing the orientation of the ethyl ester group relative to the aromatic ring. This information is critical for understanding the electronic effects of the substituents and any potential intramolecular interactions, such as halogen bonding, that might influence the molecular conformation and crystal packing.

In the absence of experimental data for this compound, the scientific community must rely on other spectroscopic and analytical methods for its characterization. Should single crystals of this compound or its derivatives be successfully grown and analyzed in the future, the resulting crystallographic data would provide invaluable insight into its solid-state structure.

Computational Chemistry and Theoretical Studies of Ethyl 2,4,5 Trifluoro 3 Iodobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of ethyl 2,4,5-trifluoro-3-iodobenzoate. Methods such as Density Functional Theory (DFT) are widely employed for such analyses. mdpi.comrsc.org These calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Predicted Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO-2 | -8.54 |

| HOMO-1 | -7.98 |

| HOMO | -7.25 |

| LUMO | -1.89 |

| LUMO+1 | -1.23 |

| LUMO+2 | -0.67 |

| HOMO-LUMO Gap | 5.36 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar halogenated aromatic compounds.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

DFT studies are powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. mdpi.com By calculating various reactivity descriptors, it is possible to identify the most probable sites for nucleophilic and electrophilic attack.

Key reactivity descriptors include:

Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, indicating electron-rich and electron-deficient regions.

Fukui Functions: These functions identify the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. acs.org

Electrostatic Potential (ESP) Maps: These visualize the electrostatic potential on the molecule's surface, highlighting regions of positive and negative potential that are prone to interaction with other charged or polar species.

Table 2: Calculated Reactivity Descriptors for this compound

| Atomic Site | Mulliken Charge (e) | Fukui Function (f-) | Fukui Function (f+) |

| C1 (ester) | +0.45 | 0.08 | 0.12 |

| C2 (F) | +0.32 | 0.05 | 0.09 |

| C3 (I) | +0.15 | 0.15 | 0.25 |

| C4 (F) | +0.31 | 0.06 | 0.10 |

| C5 (F) | +0.33 | 0.05 | 0.09 |

| I | -0.25 | 0.20 | 0.35 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of electron distribution in similar molecules.

Conformation Analysis and Potential Energy Surfaces

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. libretexts.org The molecule possesses several rotatable bonds, primarily within the ethyl ester group (C-O and C-C bonds). The rotation around these bonds leads to different conformers with varying energies.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound molecules interact with each other and with other molecules in a system. figshare.com These simulations are particularly useful for studying intermolecular forces such as:

Halogen Bonding: The iodine atom, with its electropositive σ-hole, can form strong halogen bonds with electron-donating atoms like oxygen or nitrogen. researchgate.netnih.govarxiv.org

Dipole-Dipole Interactions: The polar nature of the C-F, C-I, and C=O bonds results in a significant molecular dipole moment, leading to dipole-dipole interactions.

MD simulations can be used to predict properties such as solvation energies, diffusion coefficients, and the structure of condensed phases (liquid or solid). Understanding these intermolecular interactions is vital for predicting the material properties of substances containing this molecule. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. nih.govrsc.orgresearchgate.netnsf.govmines.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the 1H, 13C, and 19F NMR chemical shifts. nih.gov This is particularly useful for complex molecules with multiple fluorine atoms, where spectral interpretation can be challenging.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, allowing for the prediction of its IR spectrum. This helps in identifying the functional groups present in the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (ppm) | 4.4 (q, 2H), 1.4 (t, 3H) |

| 13C NMR | Chemical Shift (ppm) | 162 (C=O), 150-110 (Ar-C), 62 (O-CH2), 14 (CH3) |

| 19F NMR | Chemical Shift (ppm) | -120 to -150 |

| IR | Vibrational Frequency (cm-1) | ~1730 (C=O stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) |

| UV-Vis | λmax (nm) | ~280 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical spectroscopic values for similar functional groups.

Rational Design of New Synthetic Pathways via Computational Modeling

Computational modeling is increasingly used for the rational design of new and efficient synthetic pathways. researchgate.netoup.comfrontiersin.orgresearchgate.netsynthiaonline.com For a molecule like this compound, computational chemistry can contribute in several ways:

Reaction Mechanism Elucidation: By modeling potential reaction pathways, it is possible to determine the most likely mechanism, identify key intermediates and transition states, and calculate activation energies. This knowledge can be used to optimize reaction conditions.

Catalyst Design: Computational methods can be employed to design or select appropriate catalysts for specific transformations, such as cross-coupling reactions involving the C-I bond.

Prediction of Reaction Outcomes: By understanding the reactivity of the starting materials and intermediates, it is possible to predict the major products of a reaction and anticipate potential side reactions.

This in-silico approach can significantly reduce the amount of experimental work required to develop new synthetic routes, making the process more efficient and cost-effective.

Future Research Directions and Emerging Trends for Ethyl 2,4,5 Trifluoro 3 Iodobenzoate

Development of Novel and Sustainable Synthetic Routes for Highly Fluorinated Aryl Iodides

The synthesis of highly fluorinated aryl iodides like Ethyl 2,4,5-trifluoro-3-iodobenzoate is crucial for their availability in research and industry. Future efforts are geared towards developing more efficient, sustainable, and safer synthetic methods.

Current research is exploring novel catalytic systems to improve the synthesis of fluorinated aromatic compounds. One promising area is the use of copper-mediated fluorination of aryl iodides, which can be performed with readily available reagents and tolerates a variety of functional groups, including esters. nih.gov These reactions can occur in high yield, even with sterically hindered aryl iodides. nih.gov Future work aims to expand the scope of these copper-based methods, potentially leading to more direct and sustainable routes for producing compounds like this compound. nih.govberkeley.educapes.gov.br

Another avenue of research involves the development of palladium-catalyzed fluorination of arylboronic acid derivatives, which is an operationally simple method amenable to large-scale synthesis. organic-chemistry.org While this method synthesizes aryl fluorides, the underlying principles could be adapted for the synthesis of complex haloarenes. The challenge often lies in managing selectivity and avoiding side products, which is a key focus for future synthetic strategies. nih.gov

Sustainable chemistry principles are also driving innovation. This includes the use of ionic liquids as alternative solvents to circumvent issues associated with traditional methods like the Balz-Schiemann reaction. organic-chemistry.org The goal is to minimize hazardous reagents and waste while maximizing efficiency.

| Synthetic Strategy | Key Features | Potential Advantages | Associated Research Areas |

|---|---|---|---|

| Copper-Mediated Fluorination | Uses cationic copper reagents and a fluoride (B91410) source (e.g., AgF). nih.gov | Tolerates various functional groups (esters, amides, ketones); high yields. nih.gov | Development of new ligands for copper to avoid decomposition of copper(I) fluorides. nih.gov |

| Palladium-Catalyzed Fluorination | Employs arylboronic acids or triflates with a palladium catalyst. organic-chemistry.org | Operationally simple, scalable, and can be performed at room temperature with appropriate ligands. organic-chemistry.org | Design of new biaryl monophosphine ligands to enhance reactivity and selectivity. organic-chemistry.org |

| Ionic Liquid-Based Synthesis | Utilizes ionic liquids as reaction media for fluorodediazoniation reactions. organic-chemistry.org | Eliminates drawbacks of classic methods, potentially improving safety and handling. organic-chemistry.org | Screening of different ionic liquids to optimize reaction conditions and yields. |

Exploration of New Reactivity Modes and Catalytic Systems for Halogenated Esters

The reactivity of halogenated esters such as this compound is a fertile ground for discovering new chemical transformations. The carbon-iodine bond is particularly suited for cross-coupling reactions, while the ester group and fluorinated ring can also participate in or influence various chemical processes.

Future research will likely focus on developing novel catalytic systems to exploit the unique reactivity of this class of compounds. For instance, gold-catalyzed sulfonylation of aryl iodides has been developed, offering a complementary method for creating functionalized aryl sulfones. acs.org This methodology could be applied to this compound to synthesize novel sulfone derivatives. The reaction is facilitated by a ligand-enabled Au(I)/Au(III) redox cycle and shows good tolerance for various functional groups. acs.org

Asymmetric catalysis is another significant trend. The development of chiral catalysts for the enantioselective halogenation of β-keto esters provides a pathway to chiral halogenated compounds. researchgate.net While this applies to the formation of C-X bonds, the principles of using chiral organocatalysts, such as isothioureas, could be extended to reactions involving the ester functionality of pre-existing halogenated molecules, potentially leading to new stereoselective transformations. nih.gov

Furthermore, catalyst-free reactions are gaining attention. A recently reported catalyst-free oxyboration of alkynes is enabled by the electrophilic activation of the alkyne by a dioxaborole reagent. acs.org Exploring if the electronic properties of the highly fluorinated ring in this compound can enable similar catalyst-free transformations would be a novel research direction.

| Catalytic System/Reactivity Mode | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Gold-Catalyzed Sulfonylation | Uses a gold catalyst to couple aryl iodides with sodium sulfinates. | Synthesis of novel trifluoromethylated and functionalized aryl sulfones. | acs.org |

| Asymmetric Organocatalysis | Employs chiral organocatalysts (e.g., isothioureas) for stereoselective functionalization. | Potential for enantioselective reactions at the ester group or adjacent positions. | researchgate.netnih.gov |

| Catalyst-Free Oxyboration | Electrophilic oxycyclization of alkynes promoted by boron reagents without a metal catalyst. | Exploring new reactivity based on the electronic nature of the fluorinated ring. | acs.org |

| Manganese-Catalyzed Aminohalogenation | A new catalyst and co-additive system for the aminohalogenation of specific olefins. | Investigating new catalytic combinations for functionalizing the aromatic core. | rsc.org |

Expansion of Applications in Diverse Chemical Fields

The structural motifs present in this compound make it a highly attractive scaffold for the synthesis of new materials and biologically active molecules. Halogenated compounds are known to play a significant role in medicinal chemistry.

A significant percentage of anti-parasitic, anti-fungal, and anti-viral drugs contain halogen atoms, which can enhance their efficacy and pharmacokinetic properties. acs.org For example, an analysis of the DrugBank Online database shows that 42 out of 144 approved antiparasitic drugs contain halogens. acs.org This underscores the potential of using this compound as a starting material for novel therapeutic agents. The thienopyrimidine scaffold, often found in anti-parasitic agents, is an example of a heterocyclic system that could potentially be synthesized or modified using precursors like this compound. nih.gov

In materials science, the introduction of fluorine atoms into organic molecules can impart unique properties such as thermal stability, altered electronic characteristics, and modified intermolecular interactions. Future research could explore the incorporation of the 2,4,5-trifluoro-3-iodobenzoyl moiety into polymers, liquid crystals, or organic electronic materials to fine-tune their properties.

Advanced Spectroscopic and Computational Approaches for Complex Halogenated Systems

Understanding the structure, dynamics, and electronic properties of complex halogenated molecules is essential for designing new reactions and materials. Advanced spectroscopic techniques combined with computational modeling are becoming indispensable tools in this area.

Computational spectroscopy plays a crucial role in interpreting experimental data from techniques like infrared, UV-Vis, and NMR spectroscopy, which can be challenging for complex systems with overlapping spectral features. nih.govaip.org DFT (Density Functional Theory) studies, for example, can be used to predict and understand the formation of halogen-bonded complexes, which can influence reactivity. researchgate.net Such computational methods can provide insights into the electronic structure and charge transfer properties of molecules like this compound. researchgate.net

Future trends point towards the increasing integration of machine learning with computational spectroscopy to enhance both the accuracy and efficiency of spectral analysis. aip.org This could pave the way for real-time analysis and the high-throughput screening of the properties of novel halogenated compounds. Advanced techniques like ultrafast spectroscopy are also being developed to observe molecular dynamics on very short timescales, providing a deeper understanding of chemical reactions. riken.jp

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry and automated synthesis are transforming the way organic molecules are prepared, offering significant advantages in terms of safety, efficiency, and scalability. These technologies are particularly well-suited for handling hazardous reagents and highly exothermic reactions, which are common in halogenation chemistry. rsc.org

The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and selectivity. rsc.org For halogenations involving toxic gases like hydrogen halides, flow chemistry can significantly enhance safety by minimizing operator exposure and enabling in-line quenching of hazardous materials. rsc.org

Future research will focus on developing multistep flow syntheses that integrate reaction, separation, and purification into a single, automated process. umontreal.caacs.org This approach could be used to synthesize this compound and its derivatives in a more streamlined and efficient manner. The combination of flow chemistry with other enabling technologies, such as photochemistry or electrochemistry, is also a rapidly growing area that promises to unlock new reaction pathways for halogenated compounds. rsc.org Automated platforms can accelerate the optimization of reaction conditions and the synthesis of libraries of compounds for screening purposes. rsc.orggoflow.at

Q & A

Q. What are the common synthetic routes for Ethyl 2,4,5-trifluoro-3-iodobenzoate, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves sequential halogenation and esterification. For example, iodination of a fluorinated benzoic acid derivative followed by esterification with ethanol under acidic catalysis. Key steps include:

- Halogenation : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) at 0–25°C.

- Esterification : Reaction of the iodinated benzoic acid with ethanol in the presence of H₂SO₄ or thionyl chloride (SOCl₂) under reflux.

Optimization involves controlling temperature to minimize side reactions (e.g., dehalogenation) and using anhydrous conditions to improve yield. Reaction progress is monitored via TLC, and intermediates are purified via recrystallization (e.g., using hexane/ethyl acetate) .

Table 1 : Example Synthetic Protocol (Adapted from Analogous Halogenated Esters)

| Step | Reagents/Conditions | Yield | Key Considerations |

|---|---|---|---|

| Iodination | NIS, DMF, 25°C, 12h | ~65% | Avoid light to prevent iodine liberation |

| Esterification | EtOH, H₂SO₄, reflux, 6h | ~85% | Use molecular sieves to absorb H₂O |

| Overall yield | – | ~55% | – |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., splitting patterns from adjacent fluorine/iodine atoms) and ester group signals (e.g., ethyl group quartets at ~4.3 ppm).

- ¹⁹F NMR : Resolves distinct fluorine environments (e.g., para vs. ortho substituents).

- HRMS (ESI) : Confirms molecular ion ([M+H]⁺) and isotopic patterns (iodine has a distinct 127/129 amu split).

- IR Spectroscopy : Detects ester carbonyl (C=O) stretches (~1720 cm⁻¹) and C-I bonds (~500 cm⁻¹).

Data interpretation requires comparison with computed spectra (DFT) or literature analogs to resolve overlapping signals .

Q. What are the key considerations in designing a purification protocol for halogenated aromatic esters?

- Methodological Answer :

- Recrystallization : Use solvent pairs like hexane/ethyl acetate to exploit solubility differences.

- Column Chromatography : Employ silica gel with a non-polar mobile phase (e.g., hexane:ethyl acetate = 9:1) to separate iodinated byproducts.

- TLC Monitoring : Use UV-active stains (e.g., KMnO₄) to track halogenated species (Rf ~0.4–0.6 in hexane:ethyl acetate).

Ensure inert atmospheres (N₂/Ar) during purification to prevent oxidative degradation .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in the structural determination of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement, leveraging its robustness in handling heavy atoms (iodine) and anisotropic displacement parameters. SHELXD is ideal for phase problem resolution in small-molecule structures .

- DFT Calculations : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to validate substituent positions.

- Electron Density Maps : Analyze residual density peaks in SHELX-refined structures to detect disorder or partial occupancy of halogens .

Q. How to address contradictions between theoretical predictions and experimental spectral data for halogenated benzoates?

- Methodological Answer :

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) that cause signal broadening.

- Isotopic Labeling : Use deuterated analogs to isolate coupling interactions (e.g., ¹H-¹⁹F vs. ¹H-¹²⁷I).

- Paramagnetic Relaxation Agents : Add shift reagents (e.g., Eu(fod)₃) to simplify complex splitting patterns.

Cross-validate with alternative techniques (e.g., X-ray vs. DFT-optimized geometries) to confirm substituent orientation .

Q. What strategies minimize side reactions during the iodination of fluorinated benzoate precursors?

- Methodological Answer :

- Directed Iodination : Use directing groups (e.g., meta-fluorine) to enhance regioselectivity.

- Low-Temperature Conditions : Perform reactions at –20°C to suppress poly-iodination.

- Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) with trimethylsilyl (TMS) to prevent unwanted substitutions.

Post-reaction quenching with Na₂S₂O₃ removes excess iodine, reducing side-product formation .

Data Presentation Guidelines

Q. How should researchers present contradictory crystallographic and spectroscopic data for halogenated esters?

- Methodological Answer :

- Tables : Summarize bond lengths/angles (X-ray) vs. computed values (DFT) to highlight discrepancies.

- Figures : Overlay experimental and theoretical NMR spectra to visualize mismatches.

- Text : Explicitly state limitations (e.g., dynamic effects in solution vs. static crystal structures) and propose validation experiments (e.g., low-temperature crystallography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.